N-Benzyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide
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Overview
Description
N-Benzyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide is a complex organic compound that features a benzyl group, a dimethoxyphenyl group, and a benzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride to form N-(2,5-dimethoxyphenyl)benzenesulfonamide. This intermediate is then reacted with benzyl bromide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-Benzyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2,2-diphenylacetamide
- N-Benzyl-2-(2-tert-butyl-phenoxy)-acetamide
Uniqueness
N-Benzyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide is unique due to the presence of both the dimethoxyphenyl and benzenesulfonamido groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-benzylacetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-13-14-22(30-2)21(15-19)25(31(27,28)20-11-7-4-8-12-20)17-23(26)24-16-18-9-5-3-6-10-18/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI Key |
VODRLVOMMLZBTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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